(±)-Cannabichromene-d9 is a synthetic cannabinoid derived from Cannabichromene, a naturally occurring compound found in the Cannabis sativa plant. Cannabichromene is classified as a non-psychoactive cannabinoid, meaning it does not produce the intoxicating effects typically associated with tetrahydrocannabinol. The "d9" designation indicates that this compound is a deuterated form, which involves the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. This modification can enhance the stability and metabolic properties of the compound, making it useful in various scientific applications.
Cannabichromene is one of over 100 cannabinoids identified in Cannabis sativa. It is classified as a phytocannabinoid and is known for its potential therapeutic benefits, including anti-inflammatory and analgesic properties. The synthesis of (±)-Cannabichromene-d9 allows researchers to study the compound's effects and mechanisms more accurately without the confounding variables present in natural extracts.
The synthesis of (±)-Cannabichromene-d9 typically involves several steps:
The synthetic process may utilize techniques such as continuous-flow chemistry to improve yield and selectivity. For instance, continuous-flow protocols allow for precise control over reaction parameters like temperature and residence time, which are crucial for optimizing product formation and minimizing unwanted by-products .
The molecular structure of (±)-Cannabichromene-d9 can be represented as follows:
The molecular weight of (±)-Cannabichromene-d9 is approximately 318.48 g/mol. Its structural configuration is essential for understanding its interactions with cannabinoid receptors in the body.
(±)-Cannabichromene-d9 can undergo various chemical reactions typical of cannabinoids:
The use of specific catalysts and reaction conditions can significantly influence the outcomes of these reactions. For example, using different Lewis acids may lead to variations in product selectivity and yield .
The mechanism of action for (±)-Cannabichromene-d9 primarily involves its interaction with cannabinoid receptors in the endocannabinoid system:
Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry are often employed to characterize (±)-Cannabichromene-d9 during synthesis and application studies.
(±)-Cannabichromene-d9 has several scientific uses:
Cannabichromene (CBC, C₂₁H₃₀O₂) is a non-psychoactive phytocannabinoid naturally occurring in Cannabis sativa L. Its structure comprises a dibenzopyran core with a monoterpenoid unit featuring a pentyl side chain and a geranyl-derived moiety containing a dimethylpyran ring [1] [5] [8]. Unlike Δ9-tetrahydrocannabinol (THC), CBC lacks affinity for cannabinoid receptors CB1 and CB2, but exhibits bioactivity through modulation of transient receptor potential (TRP) channels, including TRPA1, TRPV1–4, and TRPV8 [1] [5] [8]. The compound’s stereochemistry includes chiral centers at C-6a, C-9, and C-10a, though its absolute configuration remains incompletely resolved [5].
Table 1: Structural Comparison of CBC and Key Derivatives
Compound | Molecular Formula | Exact Mass (g/mol) | Key Structural Features |
---|---|---|---|
Cannabichromene (CBC) | C₂₁H₃₀O₂ | 314.4746 | Linear monoterpenoid chain, dimethylpyran ring |
(±)-CBC-d9 | C₂₁H₂₁D₉O₂ | 323.5652 | Deuterium atoms at C-1'',2'',3'',4'',5'' of pentyl chain |
2′-Hydroxycannabicitran | C₂₁H₂₈O₃ | 330.4689 | Cyclized terpenoid core, hydroxylation at C-2′ |
Deuterated analogs like (±)-Cannabichromene-d9 (C₂₁H₂₁D₉O₂) incorporate deuterium atoms at specific positions—typically the terminal methyl group and adjacent methylene units of the pentyl side chain—to enhance metabolic stability and detection sensitivity [6] [7]. The kinetic isotope effect (KIE) reduces the rate of cytochrome P450 (CYP)-mediated oxidation, allowing these analogs to serve as tracers for studying metabolic pathways without altering pharmacological activity [6] [7].
(±)-Cannabichromene-d9 is indispensable in quantitative bioanalysis due to its near-identical physicochemical behavior to non-deuterated CBC, compensating for variations during sample preparation and instrumental analysis [6] [7].
Table 2: Performance Metrics of CBC-d9 in Validated LC-MS/MS Assays
Parameter | Plasma | Brain Tissue | Method |
---|---|---|---|
Linearity Range (ng/g) | 1–200 | 0.5–20 | MRM LC-MS/MS |
LOD (ng/g) | 0.5 | 0.2 | GC-MS/MS |
LLOQ (ng/g) | 1.0 | 0.5 | HPLC-TOF |
Precision (CV%) | <15% | <20% | FDA Guidelines |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7